REACTION_CXSMILES
|
CC1C(OC2C=C(CC(O)=O)C=C(C(F)(F)F)C=2)=NC=C([S:8](C2C=CC=CC=2)(=O)=O)C=1.[Cl:32][C:33]1[CH:34]=[C:35]([CH2:40][C:41]([OH:43])=[O:42])[CH:36]=[C:37](O)[CH:38]=1>>[Cl:32][C:33]1[CH:34]=[C:35]([CH2:40][C:41]([OH:43])=[O:42])[CH:36]=[C:37]([SH:8])[CH:38]=1
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)S(=O)(=O)C1=CC=CC=C1)OC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)S)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |